molecular formula C6H6N4 B1520646 3-(Azidomethyl)pyridine CAS No. 864528-33-6

3-(Azidomethyl)pyridine

Cat. No.: B1520646
CAS No.: 864528-33-6
M. Wt: 134.14 g/mol
InChI Key: PPHVFMDULQHSTJ-UHFFFAOYSA-N
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Description

3-(Azidomethyl)pyridine is a heterocyclic compound with the molecular formula C6H6N4. It has a molecular weight of 134.14 . It is a solid substance . The SMILES string representation of this compound is [N-]=[N+]=NCc1cccnc1 .

Scientific Research Applications

Affinity for Nicotinic Acetylcholine Receptors

  • Synthesis and Binding Affinity : A study by Koren et al. (1998) explored pyridine-modified analogues of A-85380, which showed high affinity for nicotinic acetylcholine receptors (nAChRs). These compounds, with halogen substituents at different positions on the pyridine ring, exhibited subnanomolar affinity for nAChRs, making them of interest as pharmacological probes and potential medications (Koren et al., 1998).

Novel Heterocyclic Systems

  • Synthesis of Tricyclic 3-(Tetrazol-5-yl)pyridine System : Bliznets et al. (2004) reported the synthesis of a novel heterocyclic system containing a 3-(tetrazol-5-yl)pyridine unit. This was achieved by converting 2-methyl-3-cyanopyridines into corresponding 2-azidomethyl derivatives, which then underwent intramolecular cycloaddition reactions (Bliznets et al., 2004).

Environmental Applications

  • Degradation of Pyridine in Drinking Water : Research by Li et al. (2017) involved using a dielectric barrier discharge (DBD) system to remove pyridine from drinking water. The study provided insights into the degradation mechanism of pyridine and its potential application in treating nitrogen heterocyclic compounds in water (Li et al., 2017).

Spectroscopic Probes

  • Two-dimensional Infrared Study : Nydegger et al. (2010) investigated 3-azidopyridine to evaluate its potential as a spectroscopic probe of the protonation state of the pyridine ring. They concluded that while 3-azidopyridine is not suitable as a spectroscopic probe, the concept of using an organic azide as a remote probe holds promise (Nydegger et al., 2010).

Coordination Polymers and Catalysis

  • Synthesis and Catalytic Applications of Cobalt Complexes : Mishra et al. (2009) demonstrated the use of a Co(3+) complex of pyridine-amide ligand as a building block for assembling heterobimetallic complexes. These complexes showed potential for catalytic applications (Mishra et al., 2009).
  • Magnetic Ordering in Coordination Polymers : He et al. (2006) synthesized a series of transition-metal-azido coordination polymers with pyridine carboxylate N-oxide. These complexes displayed long-range magnetic ordering with low dimensional character, relevant in materials science (He et al., 2006).

Microwave-assisted Synthesis

  • Synthesis of Sterically Hindered 3-(5-tetrazolyl)pyridines : Lukyanov et al. (2006) employed microwave technology for the synthesis of sterically hindered 3-(5-tetrazolyl)pyridines, representing a significant advancement in synthetic chemistry (Lukyanov et al., 2006).

Properties

IUPAC Name

3-(azidomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-9-5-6-2-1-3-8-4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHVFMDULQHSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672500
Record name 3-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864528-33-6
Record name 3-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of nicotinic acid hydrazide dihydrochloride (2 g) in water (10 ml) was added a solution of sodium nitrite (1.6 g) in water (10 ml), keeping the temperature below 20° C. Diethyl ether (50 ml) was then added and the mixture basified by the careful addition of solid sodium bicarbonate. The organic layer was separated, washed with water (20 ml), dried over anhydrous magnesium sulphate and evaporated to dryness under vacuum to give nicotinyl azide (1.1 g) m.pt. 54° C. This azide (1.1 g) was stirred in dry toluene (10 ml) and heated at 100° C. under a nitrogen atmosphere for 8 hr to give a solution containing 3-pyridyl isocyanate. A portion of this solution (1 ml) was reacted with 5-oximino-25-cyclohexyl-22,23-dihydroavermectin B1 monosaccharide (Example 5) (100 mg), in toluene (10 ml) at room temperature for 1 hr before pouring into a diethyl ether-water mixture (1:1, 30 ml). The organic layer was separated, dried over anhydrous magesium sulphate and evaporated to dryness under vacuum to give a residue (130 mg) which was purified by high pressure liquid chromatography on a Dynamax (trade mark) column (41.4×250 mm, 8 μm, ODS-silica, Rainin) eluting at 45 ml per minute with a methanol-water 85:15 mixture, changing to 87:13 after 15 mins. Appropriate fractions were combined and evaporated under vacuum to yield the title compound as a white powder (52 mg). Mass and NMR spectra were fully consistent with the proposed structure.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of nicotinic acid (1.23 g, 10.0 mmol) in DMF (15 mL) was added diphenylphosphoryl azide (2.60 mL, 12.0 mmol) followed by triethylamine (1.67 mL, 12.0 mmol). The mixture was stirred at room temperature for 2.5 h and diluted with water (50 mL). The mixture was extracted three times with EtOAc and the combined organic extracts were washed three times with water, dried (MgSO4) and concentrated. Flash chromatography of the residue (silica gel; hexane/EtOAc 7:3) provided I-3a as a white solid (1.13 g).
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
1.67 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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